molecular formula C20H14N4 B009610 3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine CAS No. 108775-05-9

3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine

Cat. No. B009610
CAS RN: 108775-05-9
M. Wt: 310.4 g/mol
InChI Key: JIFVPWRTVQHPKC-UHFFFAOYSA-N
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Description

3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine is a chemical compound with the molecular formula C20H14N4. It has a molecular weight of 310.35 . This compound is also known by other synonyms such as TIMTEC-BB SBB008987 and PPT .


Synthesis Analysis

The synthesis of related compounds has been studied. For instance, the reactions of salicylaldehyde and benzoic aldehyde with 5-(2-aminophenyl)-3-pyridyl-1H-1,2,4-triazoles resulted in the formation of 5-phenyl-2-pyridyl-5,6-dihydro[1,2,4]triazolo[1,5-c]quinazolines . Another study reported the formation of a 2p–3d–2p heterospin triad [Ni(phpyNO)2(NCS)2] through the reaction of nickel(II) thiocyanate and tert-butyl 5-phenyl-2-pyridyl nitroxide (phpyNO) .


Molecular Structure Analysis

The molecular structure of 3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine involves several aromatic rings, including two phenyl groups and a pyridyl group, connected through a 1,2,4-triazine ring . The InChI key for this compound is JIFVPWRTVQHPKC-UHFFFAOYSA-N .

Scientific Research Applications

Thermally Activated Paramagnets

The compound “3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine” has been used in the creation of thermally activated paramagnets . These are materials that exhibit paramagnetism (a type of magnetism whereby certain materials are attracted by an externally applied magnetic field, and form internal, induced magnetic fields in the direction of the applied magnetic field) only at elevated temperatures .

Spin Crossover Research

Spin crossover (SCO) is a process that involves a change in spin state, and it’s a phenomenon that has been studied in various disciplines . While the specific applications of “3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine” in SCO research are not detailed, it’s possible that this compound could be used in the study of SCO materials, which have potential applications in functional electronics .

Base Hydrolysis Studies

The compound “3-(4-phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine” has been used in studies of base hydrolysis . Base hydrolysis is a reaction where a base accepts a proton from a molecule, often water. This kind of research is fundamental in understanding chemical reactions and can have wide-ranging applications in fields like chemistry and environmental science .

Iron Detection

The compound “3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p′-disulfonic acid monosodium salt hydrate” has been used as a colorimetric indicator for ferroxidase assay . This means it can be used in the detection and measurement of iron, which is crucial in various fields, including medical diagnostics and environmental monitoring .

Future Directions

The future directions for the study of this compound could involve further exploration of its synthesis, structure, and properties. Additionally, its potential applications in various fields such as materials science could be investigated. The study of related compounds has shown promising results, such as the observation of spin-transition in a related compound , which could guide future research directions.

properties

IUPAC Name

5-phenyl-3-(5-phenylpyridin-2-yl)-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4/c1-3-7-15(8-4-1)17-11-12-18(21-13-17)20-23-19(14-22-24-20)16-9-5-2-6-10-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFVPWRTVQHPKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)C3=NC(=CN=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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